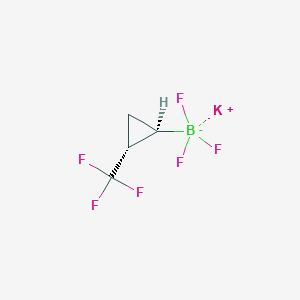
Potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate is a chemical compound used in scientific research . It has a molecular weight of 215.98 and its IUPAC name is potassium trifluoro((1R,2R)-2-(trifluoromethyl)cyclopropyl)borate .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H4BF6.K/c6-4(7,8)2-1-3(2)5(9,10)11;/h2-3H,1H2;/q-1;+1/t2-,3-;/m1./s1 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Potassium trifluoroborates, including this compound, are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis
This compound is a colorless to yellow solid . It has a storage temperature of 2-8°C .作用机制
The mechanism of action of KTPF6 involves its ability to act as a Lewis acid. It can coordinate with a variety of nucleophiles and activate them towards reactions. KTPF6 can also act as a fluoride ion source, which can lead to the formation of new carbon-fluorine bonds.
Biochemical and Physiological Effects:
KTPF6 has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. It is also not expected to have any significant environmental impact.
实验室实验的优点和局限性
KTPF6 has several advantages as a reagent in lab experiments. It is stable and easy to handle, and it can be stored for long periods without significant degradation. It is also a versatile reagent that can be used in a variety of reactions. However, KTPF6 is hygroscopic and can react with water, which can limit its use in certain reactions.
未来方向
KTPF6 has great potential for future research. One area of interest is the development of new reactions that use KTPF6 as a catalyst. Another area of research is the development of new materials and polymers using KTPF6. Additionally, KTPF6 can be used as a building block for the synthesis of new pharmaceuticals and agrochemicals. Further studies on the biochemical and physiological effects of KTPF6 are also needed to fully understand its potential applications.
Conclusion:
KTPF6 is a boron-based compound that has gained significant attention in scientific research due to its unique properties. It is a versatile reagent that has been used in various chemical reactions, including cross-coupling reactions, C-H bond activation, and Suzuki-Miyaura coupling. KTPF6 has several advantages as a reagent in lab experiments, but it also has limitations due to its hygroscopic nature. Further research on KTPF6 is needed to fully understand its potential applications in various fields.
合成方法
KTPF6 can be synthesized by reacting potassium fluoride with trans-trifluoro(2-(trifluoromethyl)cyclopropyl)boronic acid in anhydrous tetrahydrofuran. The reaction is carried out at a low temperature (-78°C) and yields KTPF6 in high purity.
科学研究应用
KTPF6 has been widely used in scientific research as a reagent for various chemical reactions. It has been used in the synthesis of pharmaceuticals, agrochemicals, and materials science. KTPF6 has also been used in the preparation of new types of polymers and as a catalyst for organic reactions.
安全和危害
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
属性
IUPAC Name |
potassium;trifluoro-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF6.K/c6-4(7,8)2-1-3(2)5(9,10)11;/h2-3H,1H2;/q-1;+1/t2-,3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTMBFYMBVPJAS-SWLXLVAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF6K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
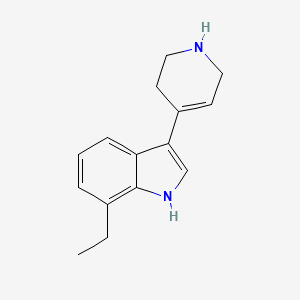
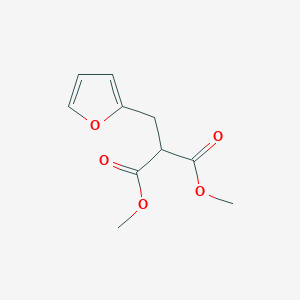
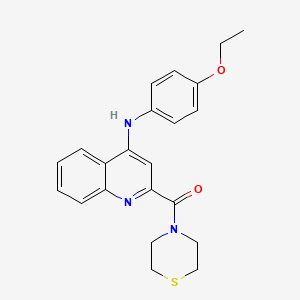
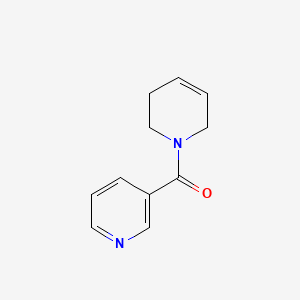
![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)

![Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2852346.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2852347.png)

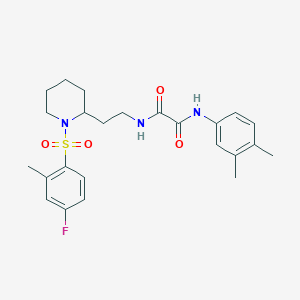
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2852352.png)
methanone](/img/structure/B2852354.png)
![8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852355.png)
![(E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2852356.png)
